Methyl 4-(1-(hydroxyimino)ethyl)-5-methylisoxazole-3-carboxylate
CAS No.:
Cat. No.: VC18907714
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate |
| Standard InChI | InChI=1S/C8H10N2O4/c1-4(9-12)6-5(2)14-10-7(6)8(11)13-3/h12H,1-3H3 |
| Standard InChI Key | IACZFEOGSSWSCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C(=O)OC)C(=NO)C |
Introduction
Molecular Structure and Chemical Properties
Core Structural Features
The compound’s molecular formula, C₈H₁₀N₂O₄, corresponds to a molecular weight of 198.18 g/mol. Its IUPAC name, methyl 4-(N-hydroxy-C-methylcarbonimidoyl)-5-methyl-1,2-oxazole-3-carboxylate, reflects the presence of:
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A 3-carboxylate methyl ester group at position 3 of the isoxazole ring.
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A 5-methyl substituent at position 5.
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A hydroxyiminoethyl group (-CH₂-C(=N-OH)-) at position 4.
The canonical SMILES representation, CC1=C(C(=NO1)C(=O)OC)C(=NO)C, highlights the connectivity of these functional groups. X-ray crystallographic studies of analogous isoxazole derivatives, such as methyl 4-amino-3-methoxyisoxazole-5-carboxylate, reveal near-planar molecular conformations stabilized by intramolecular hydrogen bonds (e.g., N–H⋯O) . Although direct crystallographic data for this compound is unavailable, its structural similarity to characterized analogs suggests comparable planarity and hydrogen-bonding potential.
Spectroscopic and Computational Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals for methyl groups (δ ~2.0–2.5 ppm), methoxy esters (δ ~3.8–4.1 ppm), and hydroxyimino protons (δ ~8.0–10.0 ppm) are expected, based on spectra of related isoxazoles .
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¹³C NMR: Peaks corresponding to carbonyl carbons (δ ~160–170 ppm) and aromatic carbons (δ ~100–150 ppm) would dominate .
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would yield a molecular ion peak at m/z 198.18 (M⁺), with fragmentation patterns reflecting loss of the methoxy group (-32 g/mol) and hydroxyimino moiety (-31 g/mol).
Synthetic Pathways and Reaction Optimization
Isoxazole Ring Formation
Patented methods for related 5-methylisoxazole-4-carboxylates involve:
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Ethylacetoacetate Condensation: Reaction of ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150°C to form ethyl ethoxymethyleneacetoacetic ester .
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Cyclization with Hydroxylamine: Treatment with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at -20°C to 10°C to yield ethyl-5-methylisoxazole-4-carboxylate .
For the target compound, hydroxyiminoethyl incorporation likely occurs via:
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Oxime Formation: Reaction of a ketone precursor (e.g., acetylated intermediate) with hydroxylamine under acidic or basic conditions .
Esterification and Functionalization
Final steps may include:
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Methyl Esterification: Treatment of a carboxylic acid intermediate with methanol under acid catalysis.
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Purification: Column chromatography (silica gel, petroleum ether/ethyl acetate) or recrystallization to achieve >95% purity .
Reaction Conditions and Yield Optimization
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Temperature Control: Low temperatures (-20°C to 10°C) during cyclization minimize side reactions .
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Solvent Selection: Polar aprotic solvents (e.g., DMF, NMP) enhance reaction rates, while ethanol/methanol facilitate crystallization .
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Catalysts: Potassium carbonate or sodium acetate promotes deprotonation steps .
Reported yields for analogous compounds range from 66% (methyl 3-methoxyisoxazole-5-carboxylate) to 83% (methyl 4-amino-3-methoxyisoxazole-5-carboxylate) , suggesting similar efficiency for this compound.
Analytical and Spectroscopic Characterization
Chromatographic Monitoring
Thin-Layer Chromatography (TLC):
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Mobile Phase: Dichloromethane/ethyl acetate (90:10) or petroleum ether/ethyl acetate (80:20) .
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Rₓ Values: ~0.74 for methyl 4-amino-3-methoxyisoxazole-5-carboxylate , comparable to derivatives of the target compound.
Spectroscopic Data (Hypothetical Projections)
| Technique | Key Signals |
|---|---|
| IR (cm⁻¹) | 1720 (C=O ester), 1650 (C=N oxime), 3200–3400 (N–OH stretch) |
| ¹H NMR | δ 2.35 (s, 3H, CH₃), 3.90 (s, 3H, OCH₃), 8.20 (s, 1H, N–OH) |
| ¹³C NMR | δ 165.2 (C=O), 158.9 (C=N), 125.4 (C–O), 52.1 (OCH₃), 14.2 (CH₃) |
Challenges and Future Directions
Stability Considerations
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Hydrolytic Sensitivity: The ester and hydroxyimino groups may degrade under acidic/basic conditions, necessitating stable formulations.
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Thermal Decomposition: Isoxazoles decompose at elevated temperatures, limiting high-temperature applications.
Research Opportunities
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Crystallographic Studies: X-ray diffraction to confirm molecular geometry.
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Biological Screening: Antiviral/antimicrobial assays to evaluate therapeutic potential.
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Computational Modeling: DFT calculations to predict reactivity and electronic properties.
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